Cefaloram - 859-07-4

Cefaloram

Catalog Number: EVT-400829
CAS Number: 859-07-4
Molecular Formula: C18H18N2O6S
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cefaloram is a cephalosporin derivative with potent antibacterial activity which binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division, inactivation of which interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, resulting in the weakening of the bacterial cell wall and causing cell lysis. It has a role as an antibacterial drug.
Overview

Cefaloram is a cephalosporin antibiotic derived from 7-Aminocephalosporanic acid. It is primarily used to treat bacterial infections by inhibiting the synthesis of bacterial cell walls, making it effective against a range of Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with penicillin-binding proteins, which are crucial for bacterial cell wall integrity.

Source

Cefaloram is synthesized from 7-Aminocephalosporanic acid and Phenylacetyl chloride through an acylation reaction. This process involves controlled conditions to ensure the proper formation of the compound, which is essential for its antibacterial activity.

Classification

Cefaloram belongs to the class of β-lactam antibiotics, specifically the cephalosporins. These antibiotics are characterized by their β-lactam ring, which is fundamental to their mechanism of action against bacteria.

Synthesis Analysis

Methods

The synthesis of Cefaloram typically involves the following steps:

  1. Starting Materials: The primary reactants are 7-Aminocephalosporanic acid and Phenylacetyl chloride.
  2. Reaction Conditions: The reaction is performed under controlled conditions, often involving solvents such as dichloromethane or dimethylformamide.
  3. Purification: After synthesis, the product is purified using techniques such as high-performance liquid chromatography (HPLC) or column chromatography.

Technical Details

The acylation reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the completion of the reaction and purity of the final product .

Molecular Structure Analysis

Structure

Cefaloram has a complex molecular structure characterized by its β-lactam ring and various functional groups that contribute to its antibacterial properties.

  • Molecular Formula: C₁₆H₁₅N₃O₄S
  • Molecular Weight: 341.37 g/mol

Data

  • InChI Key: GOFCPYKUMJBHBH-RHSMWYFYSA-N
  • Canonical SMILES: CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)O
  • Isomeric SMILES: CC(=O)OCC1=C(N2C@@HSC1)C(=O)O.
Chemical Reactions Analysis

Cefaloram can undergo various chemical reactions, including:

  • Oxidation: This can lead to the formation of oxidized derivatives, which may alter its antibacterial properties.
  • Reduction: Reduction reactions can modify functional groups within Cefaloram, potentially enhancing or diminishing its efficacy.
  • Substitution: Substitution reactions at the β-lactam ring can produce new cephalosporin derivatives with different spectra of activity against bacteria.

Common reagents used include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Mechanism of Action

Cefaloram exerts its antibacterial effects by binding to penicillin-binding proteins located in the bacterial cell wall. This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers, ultimately leading to cell lysis and death of the bacteria. The effectiveness of Cefaloram is influenced by its ability to penetrate bacterial membranes and its affinity for various penicillin-binding proteins.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Cefaloram is generally stable under acidic conditions but may degrade in alkaline environments.
  • pH Range: Optimal activity is observed in a neutral pH environment.

Relevant data regarding solubility and stability can be critical for formulation development in pharmaceutical applications.

Applications

Cefaloram is primarily used in clinical settings for treating various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections. Its broad-spectrum activity makes it a valuable option in antibiotic therapy, particularly in cases where resistance to other antibiotics has been observed.

Additionally, ongoing research explores its potential applications in combination therapies to enhance efficacy against resistant bacterial strains .

Introduction to Cefaloram and Cephalosporins

Historical Development of Cephalosporins

The cephalosporin saga originated in 1945 when Italian pharmacologist Giuseppe Brotzu isolated strains of Acremonium chrysogenum (originally classified as Cephalosporium acremonium) from seawater near a Sardinian sewage outlet. Brotzu observed that culture filtrates from this fungus inhibited Salmonella typhi growth, leading to the identification of three antibiotic components: cephalosporin P (a steroid-like compound), cephalosporin N (later identified as penicillin N), and cephalosporin C [4] [7]. The latter component, though initially exhibiting only modest antibacterial activity, possessed exceptional stability against penicillinase enzymes that were increasingly compromising penicillin efficacy [9].

The critical breakthrough came in 1955 when Edward Abraham and Guy Newton at Oxford University successfully purified and characterized cephalosporin C's chemical structure. They identified its novel nucleus, 7-aminocephalosporanic acid (7-ACA), distinguished from penicillin's 6-aminopenicillanic acid (6-APA) by a six-membered dihydrothiazine ring instead of a five-membered thiazolidine ring [1] [4]. This structural variance conferred inherent β-lactamase resistance. However, cephalosporin C's natural yield was extremely low (≤20 μg/mL), making large-scale production impractical [9].

Table 1: Key Discoveries in Early Cephalosporin Development [1] [4] [9]

YearScientist/InstitutionDiscoverySignificance
1945Giuseppe Brotzu (University of Cagliari)Isolation of Cephalosporium acremonium and antibiotic activity in culture filtratesFirst identification of cephalosporin-producing fungus; empirical observation of antibacterial activity
1955Edward Abraham & Guy Newton (Oxford University)Purification and structural elucidation of Cephalosporin C; identification of 7-ACA nucleusDefined the core chemical scaffold enabling semi-synthetic development
Early 1960sEli Lilly & Glaxco LaboratoriesDevelopment of industrial-scale fermentation and chemical modification techniquesEnabled mass production of semi-synthetic cephalosporins, including Cefaloram
1962Eli LillySynthesis of Cephalothin (first clinical cephalosporin)Validated the clinical potential of semi-synthetic cephalosporins
1964Abraham & NewtonSynthesis of Cefaloram (N-phenylacetyl derivative of 7-ACA)Demonstrated enhanced anti-staphylococcal activity over parent compound; early SAR exploration

The industrial-scale solution emerged through collaboration between Glaxco Laboratories and Eli Lilly. Researchers developed methods for large-scale fermentation of A. chrysogenum and crucially, chemical techniques to split cephalosporin C into 7-ACA. This allowed for semi-synthetic modification analogous to penicillin development. Cefaloram (N-phenylacetyl-7-ACA) was among the earliest derivatives created by Abraham's group in 1964. It demonstrated significantly enhanced activity against Staphylococcus aureus compared to cephalosporin C, validating the strategy of side-chain modification to improve antibacterial potency [1] [4] [9]. Although Cefaloram itself did not achieve widespread clinical use, it served as a critical proof-of-concept, paving the way for cephalothin (the first clinically used cephalosporin, launched by Lilly in 1962) and subsequent generations.

Pharmacological Classification of Cefaloram Within β-Lactam Antibiotics

Cefaloram belongs unambiguously to the first generation of cephalosporins based on its antimicrobial spectrum and temporal development. Within the broader β-lactam classification, it is categorized as a cephalosporin derivative alongside penicillins, carbapenems, and monobactams, all sharing the defining β-lactam ring but differing in their fused ring structures [1] [2] [7].

Table 2: Classification of Cefaloram within β-Lactam Antibiotics [1] [2] [5]

Structural ClassCore Ring StructureRepresentative AgentsCefaloram Classification
Penicillinsβ-lactam + thiazolidinePenicillin G, Ampicillin, OxacillinNot applicable
Cephalosporinsβ-lactam + dihydrothiazineCefaloram, Cephalothin, Cefazolin, Ceftriaxone, CefepimeMember
CephamycinsCephalosporin + 7α-methoxy groupCefoxitin, CefotetanNot applicable
Carbapenemsβ-lactam + pyrrolineImipenem, MeropenemNot applicable
MonobactamsMonocyclic β-lactamAztreonamNot applicable
Cephalosporin GenerationKey CharacteristicsSpectrum EmphasisCefaloram Placement
First GenerationGood Gram-positive activity; Moderate Gram-negative (PEcK: Proteus mirabilis, E. coli, Klebsiella); Susceptible to some β-lactamasesGram-positive cocci (Staphylococci, Streptococci)Prototypical Member
Second GenerationEnhanced Gram-negative (HEN: Haemophilus, Enterobacter, Neisseria); Variable anaerobic coverageBroader Gram-negative than first-genNot applicable
Third GenerationExpanded Gram-negative; CSF penetration; Stability against many β-lactamasesGram-negative bacilliNot applicable
Fourth GenerationBroad activity including Pseudomonas; Enhanced stability against AmpC β-lactamasesBoth Gram-positive and Gram-negativeNot applicable
Fifth GenerationMRSA activity; Anti-MRSA cephalosporinsMulti-drug resistant Gram-positive and some Gram-negativesNot applicable

Pharmacologically, Cefaloram exhibits the hallmark properties of first-generation cephalosporins:

  • Antibacterial Spectrum: It displays potent activity against Gram-positive cocci, including penicillin-sensitive and many penicillinase-producing strains of Staphylococcus aureus (though not methicillin-resistant strains, MRSA), Streptococcus pyogenes, and Streptococcus pneumoniae. Its Gram-negative coverage is primarily limited to "PEcK" organisms (Proteus mirabilis, some Escherichia coli, and Klebsiella pneumoniae). It lacks reliable activity against Haemophilus influenzae, Enterobacter spp., Serratia, Pseudomonas aeruginosa, and Bacteroides fragilis [1] [7].
  • β-Lactamase Stability: While significantly more stable than penicillins against staphylococcal penicillinases, Cefaloram remains susceptible to hydrolysis by many broad-spectrum β-lactamases (TEM-1, SHV-1) and particularly AmpC cephalosporinases produced by Gram-negative bacilli like Enterobacter cloacae and Pseudomonas aeruginosa [5] [8]. It lacks stability against extended-spectrum β-lactamases (ESBLs).
  • Pharmacokinetic Profile: As a prototype semi-synthetic derivative, Cefaloram likely shared the limited oral bioavailability characteristic of early cephalosporins, necessitating parenteral administration. Its pharmacokinetics were likely similar to cephalothin – moderate serum half-life and primarily renal excretion [1] [6].

Structural and Functional Evolution of Cephalosporin Derivatives

The structural evolution of cephalosporins revolves around strategic modifications at two key positions on the 7-ACA nucleus: the acylamino side chain at C7 and the substituent at C3. Cefaloram played a crucial role in elucidating the impact of the C7 side chain.

  • Core Structure - 7-Aminocephalosporanic Acid (7-ACA): All semi-synthetic cephalosporins, including Cefaloram, are derived from 7-ACA. This core consists of a β-lactam ring fused to a six-membered dihydrothiazine ring, creating the "cephem" nucleus. The inherent conformational strain of the β-lactam ring and the presence of the carboxylate group at C4 are essential for binding to penicillin-binding proteins (PBPs) and antibacterial activity [3] [6] [9]. The dihydrothiazine ring contributes to greater inherent β-lactamase stability compared to penicillins.
  • C7 Acylamino Side Chain Modifications (R1 Group): This substituent profoundly influences antibacterial spectrum, potency, and β-lactamase stability. Cefaloram possesses a simple phenylacetyl group (C6H5COCH2-) at the C7 amino position. This group is analogous to the side chain of penicillin G (benzylpenicillin).
  • Impact on Spectrum: The phenylacetyl group confers good activity against Gram-positive organisms but provides only limited penetration through the complex outer membrane of Gram-negative bacteria, restricting activity primarily to the PEcK group [1] [6].
  • β-Lactamase Susceptibility: While offering stability against staphylococcal penicillinase compared to penicillin G, the phenylacetyl side chain does not confer significant stability against the diverse β-lactamases (e.g., TEM-1, SHV-1) increasingly prevalent in Gram-negative pathogens during the 1960s [5] [8].
  • Evolution Beyond Cefaloram: Subsequent generations involved replacing the phenylacetyl group with more complex structures:
  • Aminobenzyl (e.g., Cephalexin): Improved oral absorption.
  • Syn-Methoximino (e.g., Cefotaxime, Ceftriaxone): Dramatically enhanced stability against broad-spectrum β-lactamases (TEM, SHV) and improved Gram-negative penetration, defining third-generation cephalosporins [3] [10].
  • Carboxypropylidene (e.g., Cefepime): Combined broad spectrum with enhanced stability against AmpC β-lactamases, characteristic of fourth-generation agents.
  • Complex Heterocyclic (e.g., Ceftaroline, Ceftobiprole): Added potent activity against MRSA by enabling high-affinity binding to PBP2a [7] [10].
  • C3 Substituent Modifications (R2 Group): This position primarily influences pharmacokinetic properties (metabolic stability, protein binding, half-life) and secondarily modulates antibacterial activity. Cefaloram originally possessed an acetoxymethyl group (-OCOCH3) at C3, a feature common to the earliest semi-synthetics like cephalothin and cephaloridine.
  • Metabolic Instability: The acetoxy group is readily hydrolyzed in vivo by esterases, leading to the formation of the less active desacetyl metabolite. This contributed to a relatively short serum half-life [6] [9].
  • Evolution Beyond Cefaloram: Replacement of the acetoxy group significantly improved pharmacokinetics:
  • Pyridinium (e.g., Cefaloridine): Improved serum levels but increased nephrotoxicity.
  • Methyl (e.g., Cephalexin, Cephradine): Enhanced metabolic stability, enabling oral administration.
  • Complex Heterocyclic Thioethers (e.g., Cefazolin): Improved pharmacokinetics and potency.
  • Vinyl (e.g., Cefixime): Further improved metabolic stability and oral absorption in third-generation agents.
  • Tetrazolylthio-methyl (e.g., Ceftazidime): Contributed to anti-pseudomonal activity and stability.
  • Quaternary Ammonium (e.g., Cefepime): Enhanced penetration through Gram-negative outer membranes [3] [6] [10].

Table 3: Structural Evolution of Key Cephalosporin Derivatives Relative to Cefaloram [1] [3] [6]

Compound (Approx. Intro)R1 Group (C7 Side Chain)R2 Group (C3 Substituent)Key Structural Advantages over Cefaloram/Earlier Agents
Cefaloram (1964)Phenylacetyl Cefaloram R1Acetoxymethyl Cefaloram R2Prototype semi-synthetic; Improved anti-staph vs. CPC
Cephalothin (1964)Thiophene-2-acetylAcetoxymethylSimilar spectrum/stability to Cefaloram; First marketed cephalosporin
Cephalexin (1969)D-2-Amino-2-phenylacetamido Cephalexin R1Methyl Cephalexin R2Acid stability → Oral bioavailability; Reduced esterase hydrolysis
Cefazolin (1971)Tetrazolylacetamido + ThiadiazolylthioMethylthiadiazolylthio Cefazolin R2Improved PK (longer half-life, higher serum levels); Improved potency vs. G-
Cefuroxime (1978)(E)-2-(Fur-2-yl)-2-methoxyiminoacetamido Cefuroxime R1Carbamate Cefuroxime R2Methoxyimino → High β-lactamase stability; H. influenzae activity
Cefotaxime (1980)(E)-2-(Aminothiazol-4-yl)-2-methoxyiminoacetamido Cefotaxime R1AcetoxymethylAminothiazolyl Methoxyimino → Enhanced G- penetration & potency; CSF penetration
Ceftazidime (1983)(E)-2-(Aminothiazol-4-yl)-2-carboxyprop-2-yloxyiminoacetamido + PyridiniumPyridinium Ceftazidime R2Carboxypropyloxyimino + Pyridinium → Potent anti-pseudomonal activity
Cefepime (1994)(E)-2-(Aminothiazol-4-yl)-2-methoxyiminoacetamidoQuaternary Ammonium (N-Methylpyrrolidine) Cefepime R2Quaternary Ammonium → Zwitterion; Enhanced G- OM penetration; AmpC stability
Ceftaroline (2010)(E)-2-(Aminothiazol-4-yl)-2-ethoxyiminoacetamido + OxyiminoEthoxyimino linkage + complex heterocycle Ceftaroline R2Ethoxyimino + Heterocycle → High affinity for PBP2a (MRSA active)

Cefaloram's significance lies in its role as a foundational structure. Its synthesis proved that modifying the C7 side chain of 7-ACA could yield derivatives with superior antibacterial properties compared to the natural parent compound, cephalosporin C. While its simple phenylacetyl side chain limited its spectrum and β-lactamase stability compared to subsequent generations, it established the critical structure-activity relationship (SAR) principle that guided the development of thousands of semi-synthetic cephalosporins. The evolution towards methoxyimino-aminothiazolyl side chains (cefotaxime, ceftriaxone) and strategic C3 modifications ultimately produced agents with dramatically expanded Gram-negative coverage, β-lactamase stability, and optimized pharmacokinetics [1] [3] [6].

Properties

CAS Number

859-07-4

Product Name

Cefaloram

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C18H18N2O6S

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C18H18N2O6S/c1-10(21)26-8-12-9-27-17-14(16(23)20(17)15(12)18(24)25)19-13(22)7-11-5-3-2-4-6-11/h2-6,14,17H,7-9H2,1H3,(H,19,22)(H,24,25)/t14-,17-/m1/s1

InChI Key

GOFCPYKUMJBHBH-RHSMWYFYSA-N

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)O

Synonyms

cefaloram
cefaloram, potassium salt
cefaloram, sodium salt
cephaloram

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)O

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.